Home > Products > Building Blocks P4373 > 6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol
6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol - 914658-84-7

6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol

Catalog Number: EVT-1726394
CAS Number: 914658-84-7
Molecular Formula: C15H16FN3O2
Molecular Weight: 289.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fluoroquinolone derivatives are a class of synthetic compounds widely studied for their potential antimicrobial and antiviral properties [, , ]. These compounds are typically characterized by a core fluoroquinolone structure, often featuring substitutions at positions 1, 3, 6, and 7. The presence of fluorine at position 6 significantly contributes to their pharmacological activity [, , ].

Synthesis Analysis
  • Nucleophilic aromatic substitution: This reaction is frequently employed to introduce the fluorine atom at position 6 of the quinolone ring system. For example, reaction of 2,4,5-trifluoroacetophenone with appropriate reagents can yield 6,7-difluoroquinolone intermediates [].
  • Cyclization reactions: These reactions are crucial for forming the quinolone ring system. For example, intramolecular nucleophilic displacement cyclization can be used to construct the 1,4-dihydro-4-oxoquinoline core [].
  • Coupling reactions: Various coupling reagents and conditions are employed to introduce substituents at different positions of the fluoroquinolone scaffold. For example, palladium-catalyzed alpha-keto arylation can introduce aryl groups at position 6 [].
Molecular Structure Analysis
  • Planar quinolone ring system: The bicyclic quinolone core generally adopts a planar conformation, influencing its interactions with biological targets [, ].
  • Substituent orientation: The spatial orientation of substituents, particularly at positions 1, 3, and 7, significantly impacts the biological activity and physicochemical properties of these compounds. For instance, the cyclopropyl group at position 1 can be non-orthogonal to the quinolone ring [, ], influencing its interactions with target enzymes.
  • Hydrogen bonding: The presence of hydrogen bond donors and acceptors within the molecule contributes to its interactions with biological targets and its physicochemical properties [, , ]. For example, intramolecular hydrogen bonding between carboxyl and carbonyl groups is often observed [, ].
Chemical Reactions Analysis
  • Salt formation: These compounds can form salts with both organic and inorganic acids, influencing their solubility and other physicochemical properties [, , , ]. Different crystalline forms and hydrates of these salts can exhibit varying stability and dissolution properties [, ].
  • Complexation: Fluoroquinolone derivatives can act as ligands, forming complexes with metal ions like zinc, copper, and cobalt [, , , ]. These metal complexes can exhibit different biological activities compared to the parent fluoroquinolone derivative.
Mechanism of Action
  • Inhibition of bacterial DNA gyrase: This enzyme is crucial for bacterial DNA replication and repair. Fluoroquinolones bind to DNA gyrase, inhibiting its activity and leading to bacterial cell death [].
Applications
  • Antibacterial research: These compounds are extensively studied for their potential as antibacterial agents against a broad spectrum of bacteria, including Gram-positive and Gram-negative bacteria [, , ].
  • Antiviral research: Some fluoroquinolone derivatives exhibit antiviral activity against various viruses [], making them promising candidates for antiviral drug development.

1-Benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)quinolin-4-one

  • Compound Description: This compound is a potential antimicrobial and antiviral agent. []

4-Amino-5-fluoro-3-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]quinolin-2(1H)-one lactic acid salts

  • Compound Description: This compound exists in various crystalline forms and solvated forms, including a monohydrate form. These different forms have been explored for their pharmaceutical potential. [, , , , , ] This compound is being investigated for its potential in treating adenoid cystic carcinoma. [] Specifically, research has explored its use in combination with docetaxel to reduce solid tumors and hinder their progression in individuals with this type of carcinoma. []
  • Relevance: This compound, while structurally distinct from 6-fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol, shares the common feature of a 4-methylpiperazinyl group. The presence of this group in both compounds suggests potential shared pharmacological activities or targets. [, , , , , ]

SL651498 [6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one]

  • Compound Description: SL651498 is a functionally selective ligand with agonist activity at GABAA receptors containing α2 and α3 subunits and partial agonist activity at those with α1 and α5 subunits. Research indicates that SL651498 exhibits anxiolytic-like effects comparable to traditional benzodiazepines. Additionally, it induces muscle relaxation while demonstrating minimal ataxia, unlike conventional benzodiazepines. []
  • Relevance: The presence of a fluorine atom at the 6-position and a piperazine ring system links SL651498 to 6-fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol. These shared features could indicate similarities in their binding affinities and pharmacological activities. []
  • Compound Description: These tricyclic quinolonecarboxylic acids demonstrate promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies showed their efficacy to be comparable to or slightly lower than Ofloxacin. Notably, compound (2) exhibited superior activity to Ofloxacin in experimental systemic infections in mice, especially against infections caused by Escherichia coli. []
  • Relevance: These compounds, despite having a distinct tricyclic ring system, share the 9-fluoro and 4-methylpiperazinyl substituents with 6-fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol. The presence of these shared structural elements suggests potential similarities in their mechanism of action or spectrum of activity. []

1-Methylamino-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

  • Compound Description: This compound is synthesized via a regiospecific intramolecular nucleophilic displacement cyclization reaction. []
  • Relevance: This compound closely resembles 6-fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol, sharing a nearly identical structure. Both compounds possess a quinolone core, a fluorine atom at the 6-position, and a 4-methylpiperazinyl group at the 7-position. This high degree of structural similarity indicates a strong possibility of shared biological activity. []

Aquabis[1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylato]zinc(II) dihydrate

  • Compound Description: This zinc(II) complex incorporates 1-ethyl-6-fluoro-7-(4-methylpiperazin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (pef). []
  • Relevance: The 'pef' ligand in this complex shares a core structure with 6-fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol, including the 6-fluoro substitution and the 4-methylpiperazinyl group. Exploring metal complexes of structurally similar ligands can offer insights into potential interactions with biological targets. []

4-Cyclopropyl-7-fluoro-6-(4-methylpiperazin-1-yl)-1,2,4,9-tetrahydrothiazolo[5,4-b]quinoline-2,9-dione

  • Compound Description: This compound was synthesized as a potential pharmaceutical agent. []
  • Relevance: While structurally distinct, this compound shares the 4-methylpiperazin-1-yl and the 7-fluoro substituents with 6-fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol, suggesting potential overlap in their pharmacological targets or activities. []

1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole

  • Compound Description: This compound was synthesized and evaluated as a potential antihistaminic and antimicrobial agent. []
  • Relevance: This compound shares the 4-methylpiperazin-1-yl and 5-fluoro substituents with 6-fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol. These structural similarities might contribute to potential shared pharmacological profiles. []

1-[2-(5-tert-Butyl-[1,3,4]oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone (LC15-0133)

  • Compound Description: LC15-0133 is a dipeptidyl peptidase-4 inhibitor being investigated as a potential therapeutic for diabetes. During preclinical studies, researchers discovered an interesting metabolic pathway. LC15-0133 underwent oxidation to form a carboxylic acid metabolite. This metabolite then unexpectedly decarboxylated non-enzymatically, a process thought to be facilitated by the resonance stabilization provided by the oxadiazole ring attached to the tert-butyl group. []
  • Relevance: The presence of a fluorine atom in both LC15-0133 and 6-fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol, though in different positions and within different ring systems, suggests that exploring the metabolic pathways of similar compounds might reveal unexpected metabolic transformations. []

PMPBB3 [1-fluoro-3-((2-((1E,3E)-4-(6-(methylamino)pyridine-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-yl)oxy)propan-2-ol)]

  • Compound Description: PMPBB3 is a radiotracer utilized in positron emission tomography (PET) for visualizing the distribution of tau aggregate deposition, a hallmark of neurodegenerative diseases like Alzheimer's disease. Studies using PMPBB3 have shown a potential link between cerebral hypoperfusion, a condition where blood flow to the brain is reduced, and the accumulation of tau aggregates. []
  • Relevance: Although structurally different from 6-fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol, the presence of a fluorine atom in PMPBB3 highlights the versatility of fluorine substitution in drug design, particularly in developing diagnostic tools and imaging agents. []

5-((4-fluoro-1H-imidazol-1-yl)methyl)quinolin-8-ol

  • Compound Description: This compound is a potent bromodomain and extra-terminal domain (BET) inhibitor, particularly targeting the first bromodomain of BRD4. It exhibits antiproliferative activity against leukemia cell lines. Research suggests its mechanism of action involves the downregulation of c-Myc, a protein involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. []
  • Relevance: Despite structural differences with 6-fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol, both compounds incorporate fluorine into their structures, highlighting the significance of fluorine substitution in medicinal chemistry. The presence of a fluorine atom can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. []

Properties

CAS Number

914658-84-7

Product Name

6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol

IUPAC Name

6-fluoro-3-(4-methylpiperazine-1-carbonyl)-1H-quinolin-4-one

Molecular Formula

C15H16FN3O2

Molecular Weight

289.3 g/mol

InChI

InChI=1S/C15H16FN3O2/c1-18-4-6-19(7-5-18)15(21)12-9-17-13-3-2-10(16)8-11(13)14(12)20/h2-3,8-9H,4-7H2,1H3,(H,17,20)

InChI Key

XAWZOASCZNCOTQ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.